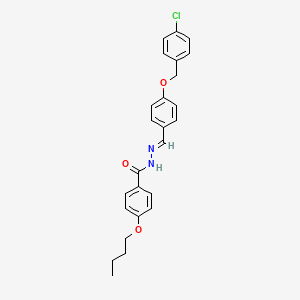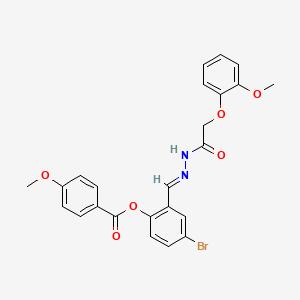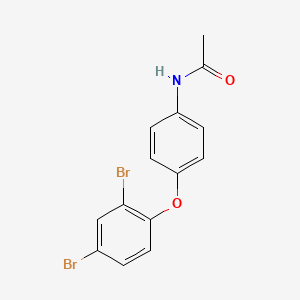
4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C25H25ClN2O3 and a molecular weight of 436943 It is known for its unique structure, which includes a butoxy group, a chlorobenzyl group, and a benzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-butoxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are used on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butoxy-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide
- 4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
767310-31-6 |
|---|---|
Molekularformel |
C25H25ClN2O3 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
4-butoxy-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-14-8-21(9-15-23)25(29)28-27-17-19-6-12-24(13-7-19)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |
InChI-Schlüssel |
GFZKQJWKJXTKLX-WPWMEQJKSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)


![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)


![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)

